

N-deacetyl-N-formylcolchicine storage conditions stability

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Compound Focus: N-deacetyl-N-formylcolchicine

CAS No.: 7411-12-3

Cat. No.: S580066

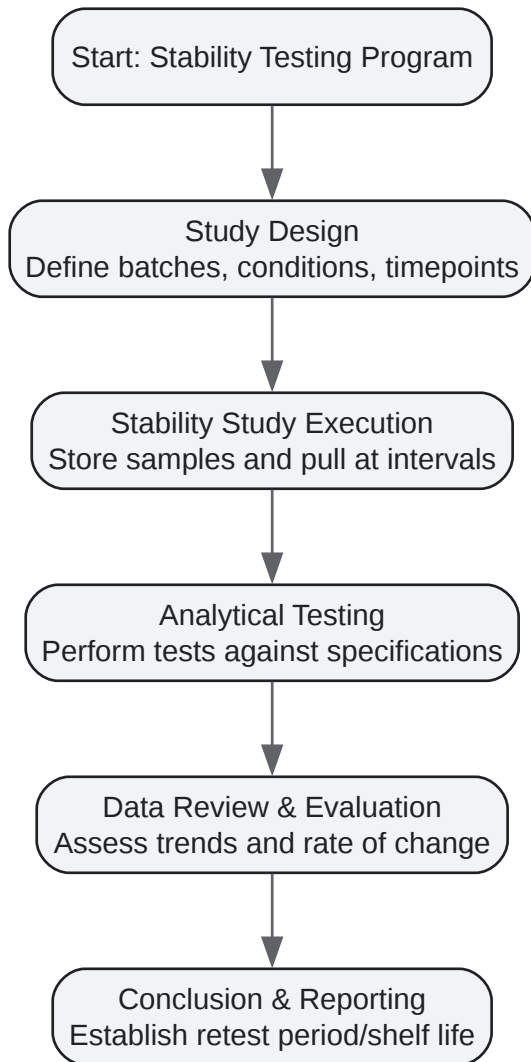
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Storage and Handling FAQ

- **Q1: What are the recommended storage conditions for N-deacetyl-N-formylcolchicine?**
 - **A:** The recommended storage condition is in a **2-8°C refrigerator** [1]. It is typically supplied as an off-white powder and should be kept in its original container, tightly sealed, and protected from light and moisture.
- **Q2: How should I handle this compound to ensure its stability?**
 - **A:** Always allow the product to reach room temperature before opening the container to prevent condensation of moisture. Use it in a well-ventilated area and wear appropriate personal protective equipment. Once weighed, return the container to the refrigerator immediately [1].
- **Q3: What is the known identity and role of this compound?**
 - **A: N-deacetyl-N-formylcolchicine**, also known as Gloriosine, is officially designated as **Colchicine - Impurity A** in pharmacopeial standards like the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) [1]. It is both a natural alkaloid found in *Colchicum* plants and a known degradation product of colchicine [2] [3].

Stability Testing and Assessment

For drug development, stability must be proven through systematic studies. The ICH Q1 guidance series outlines the standard framework [4]. The following workflow summarizes the key stages of a stability testing program:



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To implement this workflow, you can structure your study with the following parameters:

1. Study Conditions Adhere to ICH Q1A(R2) conditions for long-term and accelerated testing [4] [5].

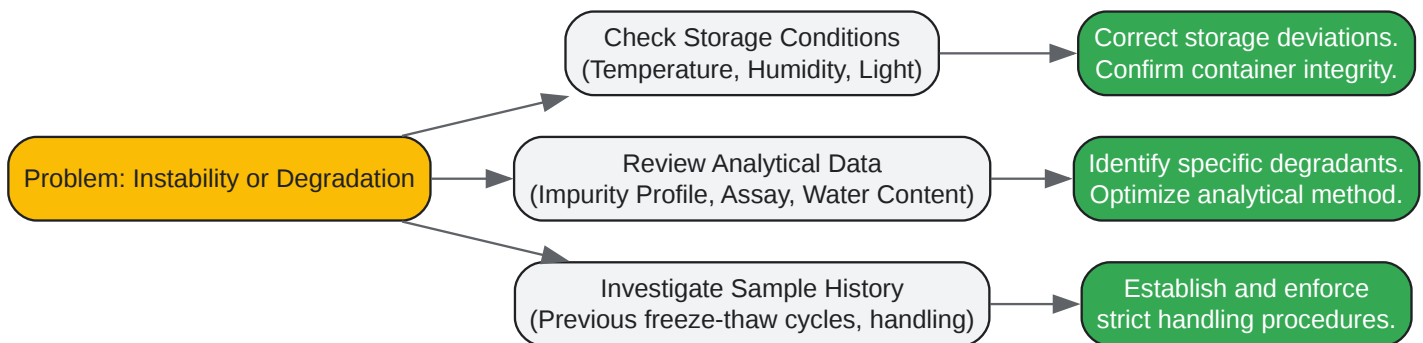
Study Type	Temperature	Relative Humidity	Minimum Duration	Purpose
Long-Term	25°C ± 2°C or 30°C ± 2°C	60% ± 5% RH or 65% ± 5% RH	12 months	To establish the retest period or shelf life under recommended storage conditions [5].
Accelerated	40°C ± 2°C	75% ± 5% RH	6 months	To assess the impact of short-term excursions and evaluate degradation pathways [5].

2. Key Analytical Methods and Specifications Refer to colchicine patent literature for applicable analytical techniques [6] [7].

Test Attribute	Recommended Method	Acceptance Criteria (Example)
Identity	FT-Raman Spectroscopy, HPLC	Spectrum must match reference standard [6].
Purity & Assay	High-Performance Liquid Chromatography (HPLC)	Purity ≥ 98.0% (Area Percent) [7].
Related Substances	HPLC with UV Detection	Individual unknown impurity ≤ 0.10%; Total impurities ≤ 0.5% [7].
Physical Characteristics	Visual Inspection	Complies with description of off-white powder [1].
Water Content	Karl Fischer (KF) Titration	≤ 5.0% w/w [5].

Troubleshooting Common Issues

The following diagram outlines a logical approach to diagnosing and resolving stability problems:



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Potential Degradation Pathways and Solutions

- **Issue: Formation of New Impurities**

- **Investigation: N-deacetyl-N-formylcolchicine** is itself a product of enzymatic O-demethylation and degradation of colchicine in plant material [2]. Monitor for its own degradation products or its conversion back to related compounds.
- **Solution:** Use a stability-indicating HPLC method, validated to separate and accurately quantify the main compound from its degradants [7]. This confirms that analytical testing can detect changes in the product's quality over time.

- **Issue: Physical Changes or Water Absorption**

- **Investigation:** An increase in water content (via KF titration) or clumping of the powder suggests moisture uptake.
- **Solution:** Ensure the primary container is tightly sealed. For long-term studies, consider testing the packaging system's susceptibility to moisture by storing samples at different humidity levels [5].

- **Issue: General Handling and Process Control**

- **Investigation:** Inconsistent data can stem from variable sample handling or processing.
- **Solution:** For processes like dissolution or slurry conversion (mentioned in colchicine patents [6]), strictly control parameters like solvent type, temperature, and anti-solvent addition rates to ensure reproducible solid-form results.

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